molecular formula C11H9NO3 B13125362 Methyl8-hydroxyquinoline-6-carboxylate

Methyl8-hydroxyquinoline-6-carboxylate

Cat. No.: B13125362
M. Wt: 203.19 g/mol
InChI Key: UNWLRUADCZTRCF-UHFFFAOYSA-N
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Description

Methyl8-hydroxyquinoline-6-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl8-hydroxyquinoline-6-carboxylate typically involves the esterification of 8-hydroxyquinoline-6-carboxylic acid. This process can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl8-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have enhanced biological or chemical properties .

Scientific Research Applications

Methyl8-hydroxyquinoline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl8-hydroxyquinoline-6-carboxylate involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound targets various molecular pathways, including those involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl8-hydroxyquinoline-6-carboxylate is unique due to its specific ester group at the 6-position, which enhances its chemical stability and potential for various applications. This modification also allows for easier functionalization and derivatization compared to other similar compounds .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 8-hydroxyquinoline-6-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-12-10(7)9(13)6-8/h2-6,13H,1H3

InChI Key

UNWLRUADCZTRCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=CC=N2)O

Origin of Product

United States

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